Cas no 1321726-36-6 ((1E)-1-(2,4-dimethoxyphenyl)-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylmethanimine)

(1E)-1-(2,4-dimethoxyphenyl)-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylmethanimine 化学的及び物理的性質
名前と識別子
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- (1E)-1-(2,4-dimethoxyphenyl)-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylmethanimine
- (1E)-1-(2,4-DIMETHOXYPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE
- (E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline
- F0013-0161
- (E)-1-(2,4-DIMETHOXYPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE
- 1321726-36-6
- 1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine
- AKOS001578373
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- インチ: 1S/C23H20N2O2S/c1-15-4-11-20-22(12-15)28-23(25-20)16-5-8-18(9-6-16)24-14-17-7-10-19(26-2)13-21(17)27-3/h4-14H,1-3H3/b24-14+
- InChIKey: ALJRTBFGHHFTES-ZVHZXABRSA-N
- ほほえんだ: S1C(C2C=CC(=CC=2)/N=C/C2C=CC(=CC=2OC)OC)=NC2C=CC(C)=CC1=2
計算された属性
- せいみつぶんしりょう: 388.12454906g/mol
- どういたいしつりょう: 388.12454906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 523
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72Ų
- 疎水性パラメータ計算基準値(XlogP): 5.6
(1E)-1-(2,4-dimethoxyphenyl)-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylmethanimine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0013-0161-10μmol |
(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
1321726-36-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0013-0161-5μmol |
(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
1321726-36-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0013-0161-100mg |
(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
1321726-36-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0013-0161-2mg |
(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
1321726-36-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0013-0161-5mg |
(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
1321726-36-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0013-0161-20mg |
(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
1321726-36-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0013-0161-2μmol |
(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
1321726-36-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0013-0161-20μmol |
(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
1321726-36-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0013-0161-15mg |
(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
1321726-36-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0013-0161-30mg |
(1E)-1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
1321726-36-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
(1E)-1-(2,4-dimethoxyphenyl)-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylmethanimine 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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(1E)-1-(2,4-dimethoxyphenyl)-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylmethanimineに関する追加情報
(1E)-1-(2,4-Dimethoxyphenyl)-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylmethanimine: A Comprehensive Overview
(1E)-1-(2,4-Dimethoxyphenyl)-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylmethanimine, also known by its CAS number 1321726-36-6, is a highly specialized organic compound with unique structural and functional properties. This compound belongs to the class of methanimines, which are imine derivatives characterized by the presence of a methylene group attached to a nitrogen atom. The molecule features a complex structure incorporating both aromatic and heterocyclic components, making it a subject of interest in various fields of chemistry and materials science.
The core structure of this compound consists of a benzothiazole ring system, specifically the 6-methyl derivative. Benzothiazoles are well-known for their versatility in organic synthesis and their applications in pharmaceuticals, agrochemicals, and advanced materials. The substitution pattern on the benzothiazole ring (in this case, a methyl group at position 6) plays a crucial role in determining the electronic properties and reactivity of the molecule. Additionally, the presence of a methanimine group introduces unique electronic characteristics that can be exploited in various chemical reactions and material applications.
Recent studies have highlighted the potential of benzothiazole-based compounds as building blocks for functional materials. For instance, researchers have explored their use in the development of light-emitting diodes (LEDs), sensors, and nonlinear optical materials. The methanimine functionality in this compound further enhances its potential for applications in these areas by providing additional sites for chemical modification and interaction with other molecules.
The synthesis of (1E)-1-(2,4-Dimethoxyphenyl)-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylmethanimine involves a series of carefully designed organic reactions. Key steps include the preparation of the benzothiazole derivative through condensation reactions and subsequent coupling with the methanimine moiety. The use of modern synthetic techniques, such as microwave-assisted synthesis and catalytic methods, has significantly improved the efficiency and selectivity of these reactions.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-vis) spectroscopy. These studies have provided insights into its electronic structure, conjugation patterns, and stability under different conditions. Furthermore, computational chemistry methods have been employed to predict its reactivity and potential interactions with other molecules.
One area where this compound has shown promise is in drug discovery. The benzothiazole ring system is known to exhibit biological activity across various targets, including enzymes involved in inflammation and cancer pathways. The methanimine group may further enhance bioavailability or target specificity through additional hydrogen bonding or π-interactions. Recent research has focused on optimizing its pharmacokinetic properties to improve its suitability as a drug candidate.
In addition to its biological applications, this compound has also been investigated for its potential in materials science. Its aromaticity and conjugation make it an attractive candidate for use in organic semiconductors and photovoltaic devices. Researchers have explored its ability to form self-assembled monolayers (SAMs) on surfaces, which could be useful in creating nanoscale electronic devices.
The environmental impact of this compound is another area of growing interest. As industries increasingly prioritize sustainability, understanding the degradation pathways and ecological effects of such compounds becomes crucial. Preliminary studies suggest that it undergoes slow degradation under aerobic conditions, but further research is needed to assess its long-term environmental impact.
In conclusion, (1E)-1-(2,4-Dimethoxyphenyl)-N-4-(6-methyl-1,3-benzothiazol-2-yl)phenylmethanimine represents a fascinating example of how complex organic molecules can be designed for diverse applications. With ongoing advancements in synthetic chemistry and materials science
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